1-(1-Methyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine
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Overview
Description
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine is a compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, where the sulfonylated imidazole reacts with piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **1-[(1-methyl-1H-imidazol-4-yl)methyl]piperidine .
- **1-[(1-methyl-1H-imidazol-4-yl)ethyl]piperidine .
Uniqueness
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine is unique due to the presence of both sulfonyl and piperidine groups, which confer distinct chemical reactivity and potential biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C9H16N4O2S |
---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C9H16N4O2S/c1-12-6-9(11-7-12)16(14,15)13-4-2-8(10)3-5-13/h6-8H,2-5,10H2,1H3 |
InChI Key |
DWGGFGIKIBLVFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N |
Origin of Product |
United States |
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